molecular formula C16H13N3O3S B5616208 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313502-15-7

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5616208
CAS No.: 313502-15-7
M. Wt: 327.4 g/mol
InChI Key: ITKZAYDCFKEJGZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 6-nitro-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,4-dimethyl-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Condensation: Complex heterocyclic compounds.

Scientific Research Applications

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These interactions disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and benzamide groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3,4-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-3-4-11(7-10(9)2)15(20)18-16-17-13-6-5-12(19(21)22)8-14(13)23-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZAYDCFKEJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229972
Record name 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313502-15-7
Record name 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313502-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-N-(6-nitro-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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